![molecular formula C14H24N4O2 B2687502 tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate CAS No. 1286720-46-4](/img/structure/B2687502.png)
tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
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Description
Tert-butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Pharmaceutical Intermediate
This compound is an important intermediate in the synthesis of many biologically active compounds . It is used as a starting material in the synthesis of various drugs .
Synthesis of Crizotinib
Crizotinib is a drug used to treat certain types of cancer. The compound “tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate” is used as an intermediate in the synthesis of Crizotinib .
Organic Synthesis
This compound is used in laboratory organic synthesis processes . Its unique structure makes it a valuable component in the development of new synthetic routes.
Antibacterial Activities
Compounds similar to “tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate” have been screened for their antibacterial activities against various bacterial strains .
Antiviral Research
Imidazole containing compounds, which are structurally similar to the compound , have been studied for their potential antiviral properties .
Anti-inflammatory Research
Imidazole derivatives have shown anti-inflammatory properties, suggesting potential applications of “tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate” in this field .
properties
IUPAC Name |
tert-butyl 4-(2-pyrazol-1-ylethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-10-7-16(8-11-17)9-12-18-6-4-5-15-18/h4-6H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNOKSIPXLAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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